molecular formula C9H4BrF3N2O B3003767 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol CAS No. 2023291-32-7

7-Bromo-2-(trifluoromethyl)quinazolin-4-ol

Cat. No.: B3003767
CAS No.: 2023291-32-7
M. Wt: 293.043
InChI Key: VHCSIDDMIINQPZ-UHFFFAOYSA-N
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Description

7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity.

Properties

IUPAC Name

7-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)15-7(5)16/h1-3H,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCSIDDMIINQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and bromine.

    Cyclization: The brominated intermediate undergoes cyclization to form the quinazoline ring structure.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-(trifluoromethyl)quinazolin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 7-Bromo-8-fluoro-6-(trifluoromethyl)quinazolin-4-ol
  • N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine

Comparison: 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

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